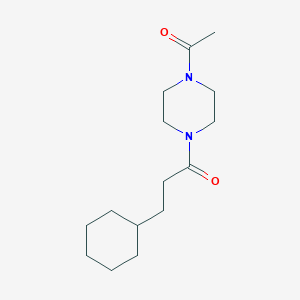
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the flow of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport.
Mechanism of Action
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea acts as a competitive inhibitor of CFTR, binding to the channel pore and preventing the flow of chloride ions across the membrane. This inhibition of CFTR activity can lead to a reduction in mucus production and improved lung function in cystic fibrosis patients.
Biochemical and Physiological Effects:
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of CFTR, 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been reported to inhibit other ion channels, including the calcium-activated chloride channel (CaCC) and the volume-regulated anion channel (VRAC). 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has also been shown to reduce inflammation in animal models of cystic fibrosis, possibly through its effects on ion transport and mucus production.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its specificity for CFTR, which allows for the selective inhibition of this channel without affecting other ion channels. This specificity also allows for the study of CFTR function in vitro and in vivo. However, one limitation of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Future Directions
There are a number of future directions for research on 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. One area of interest is the development of more potent inhibitors of CFTR, which could improve the efficacy of this class of drugs in treating cystic fibrosis and other diseases. Another area of interest is the study of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in combination with other drugs, such as antibiotics or anti-inflammatory agents, to improve the overall treatment of cystic fibrosis. Finally, the use of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in other disease models, such as asthma or chronic obstructive pulmonary disease (COPD), may also be an area of future research.
Synthesis Methods
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can be synthesized using a variety of methods, including the reaction of 2-chloro-4-fluoroaniline with isobutyl isocyanate in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea. Other methods of synthesis have also been reported in the literature.
Scientific Research Applications
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases that involve abnormal ion transport. In vitro studies have shown that 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea can inhibit CFTR-mediated chloride transport in a dose-dependent manner. In vivo studies in animal models of cystic fibrosis have also demonstrated the efficacy of 1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea in improving lung function and reducing inflammation.
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-6(2)13-10(15)14-9-4-3-7(12)5-8(9)11/h3-6H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVZRUNTCMXOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)






![methyl N-methyl-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]carbamate](/img/structure/B7512241.png)





